1-Methyl-4-(2-benzofuryl)-2-phenethyliminopyrrolidine methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(2-benzofuryl)-2-phenethyliminopyrrolidine methanesulfonate is a complex organic compound that features a pyrrolidine ring substituted with a benzofuryl group and a phenethyliminopyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(2-benzofuryl)-2-phenethyliminopyrrolidine methanesulfonate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Introduction of the Benzofuryl Group: The benzofuryl group can be introduced via a Friedel-Crafts acylation reaction using benzofuran and an acyl chloride.
Formation of the Phenethyliminopyrrolidine Moiety:
Methanesulfonate Formation: The final step involves the reaction of the compound with methanesulfonyl chloride to form the methanesulfonate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(2-benzofuryl)-2-phenethyliminopyrrolidine methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imino group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzofuryl group, where nucleophiles such as amines or thiols can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzofuryl derivatives with various functional groups.
Scientific Research Applications
1-Methyl-4-(2-benzofuryl)-2-phenethyliminopyrrolidine methanesulfonate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: It is explored for use in the synthesis of advanced polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(2-benzofuryl)-2-phenethyliminopyrrolidine methanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The benzofuryl group can also interact with DNA or proteins, affecting their function and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(2-benzofuryl)-2-(2-methoxyethylimino)pyrrolidine methanesulfonate
- 1-Methyl-4-(2-benzofuryl)-2-(2-phenoxyethylimino)pyrrolidine methanesulfonate
Uniqueness
1-Methyl-4-(2-benzofuryl)-2-phenethyliminopyrrolidine methanesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzofuryl group enhances its ability to interact with biological targets, while the phenethyliminopyrrolidine moiety contributes to its overall stability and reactivity.
Properties
CAS No. |
94221-90-6 |
---|---|
Molecular Formula |
C22H26N2O4S |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
4-(1-benzofuran-2-yl)-1-methyl-N-(2-phenylethyl)pyrrolidin-2-imine;methanesulfonic acid |
InChI |
InChI=1S/C21H22N2O.CH4O3S/c1-23-15-18(20-13-17-9-5-6-10-19(17)24-20)14-21(23)22-12-11-16-7-3-2-4-8-16;1-5(2,3)4/h2-10,13,18H,11-12,14-15H2,1H3;1H3,(H,2,3,4) |
InChI Key |
UULYGXXWKBLSQQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC1=NCCC2=CC=CC=C2)C3=CC4=CC=CC=C4O3.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.